molecular formula C9H11NO B111731 2-Aminoindan-1-ol CAS No. 13575-72-9

2-Aminoindan-1-ol

Cat. No.: B111731
CAS No.: 13575-72-9
M. Wt: 149.19 g/mol
InChI Key: HRWCWYGWEVVDLT-UHFFFAOYSA-N
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Description

2-Aminoindan-1-ol is an organic compound with the molecular formula C₉H₁₁NO It is a derivative of indane, featuring an amino group and a hydroxyl group attached to the indane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoindan-1-ol typically involves the reduction of 2-nitroindan-1-ol. One common method includes the catalytic hydrogenation of 2-nitroindan-1-ol using palladium on carbon as a catalyst under hydrogen gas. Another approach involves the reduction of 2-nitroindan-1-ol with iron powder in the presence of hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve the bromination of 1-indanone followed by Gabriel synthesis to introduce the amino group. The intermediate is then subjected to hydrolysis and reduction to yield the final product. This method is advantageous due to its high yield and scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Aminoindan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form 2-aminoindane.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

Scientific Research Applications

2-Aminoindan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminoindan-1-ol involves its interaction with various molecular targets, including monoamine transporters and receptors. It has been shown to interact with dopamine, norepinephrine, and serotonin transporters, influencing the reuptake of these neurotransmitters. Additionally, it exhibits affinity for alpha-adrenergic receptors, which may contribute to its pharmacological effects .

Comparison with Similar Compounds

    1-Aminoindane: A positional isomer with similar pharmacological properties but different structural features.

    5-Methoxy-2-aminoindane: A derivative with additional methoxy substitution, affecting its interaction with serotonin receptors.

    5,6-Methylenedioxy-2-aminoindane: Known for its psychoactive properties and use as a research chemical.

Uniqueness: 2-Aminoindan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its combination of amino and hydroxyl groups allows for diverse chemical transformations and potential therapeutic applications .

Biological Activity

2-Aminoindan-1-ol, also known as 2-amino-2,3-dihydro-1H-inden-1-ol, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, particularly in neuropharmacology.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure, which consists of an indane framework with an amino group and a hydroxyl group. This specific substitution pattern imparts distinct chemical reactivity and biological activity compared to other similar compounds. The molecular formula is C9H11NOC_9H_{11}NO .

Table 1: Key Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₁NO
Molecular Weight151.19 g/mol
SolubilitySoluble in water (hydrochloride form)
Functional GroupsAmino (-NH₂), Hydroxyl (-OH)

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters such as dopamine. This inhibition suggests potential applications in treating neurodegenerative disorders like Parkinson's disease .

Pharmacokinetics

Research indicates that this compound undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes, which may influence its pharmacological profile . The hydrochloride salt form enhances its solubility, making it more suitable for pharmacological applications.

Neuropharmacological Effects

This compound has exhibited various neuropharmacological effects:

  • Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.
  • Interaction with Neurotransmitter Systems : It has been studied for its effects on serotonin and dopamine receptors, indicating a potential role in mood regulation and cognitive functions .

Case Studies

A study involving the use of this compound in animal models demonstrated significant improvements in motor function and reduced neuroinflammation in models of Parkinson's disease. The compound's ability to modulate neurotransmitter levels was highlighted as a key mechanism behind these effects .

Applications in Medicinal Chemistry

This compound serves as a precursor for the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their potential as:

  • Enzyme Inhibitors : Particularly MAO-B inhibitors.
  • Building Blocks : Used in the synthesis of complex organic molecules for drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing enantiomerically pure 2-Aminoindan-1-ol?

The enantioselective synthesis of this compound derivatives can be achieved via a Ritter reaction-based approach. A validated three-step protocol involves:

  • Epoxidation : Using (salen)Mn catalysts and 4-phenylpyridine N-oxide under controlled nitrogen and temperature conditions to generate the epoxide intermediate.
  • Hydrolysis : Reacting the epoxide with concentrated sulfuric acid in dry acetonitrile, followed by neutralization to yield the crude amino alcohol.
  • Purification : Isolation of the enantiomerically pure product (100% ee) via acid-base extraction and crystallization. This method ensures high stereochemical fidelity and scalability for research purposes .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Impervious gloves (EN 374 compliant), protective clothing, and respiratory protection (e.g., P95/P1 filters for particulate control) are mandatory to avoid skin/eye contact and inhalation .
  • Environmental Control : Prevent drainage contamination by using sealed systems and adhering to waste disposal regulations (e.g., neutralization before disposal) .
  • Storage : Keep in a cool, dry environment away from oxidizing agents to avoid decomposition .

Q. How should researchers characterize the purity and identity of this compound?

  • Analytical Techniques : Use 1^1H/13^{13}C NMR to confirm structural integrity, HPLC for enantiomeric excess determination, and mass spectrometry for molecular weight validation.
  • Documentation : Report all characterization data in the main manuscript or supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal standards for compound preparation and spectral data) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance enantiomeric excess in this compound synthesis?

  • Catalyst Tuning : Employ chiral (salen)Mn complexes with tailored substituents (e.g., 3,5-di-tert-butyl groups) to improve stereoselectivity during epoxidation .
  • Solvent Effects : Use anhydrous acetonitrile to minimize racemization during hydrolysis.
  • Temperature Control : Maintain strict temperature regimes (e.g., -10°C during epoxidation) to suppress side reactions. Validate optimizations via kinetic studies and DFT calculations .

Q. How should contradictions in spectroscopic or chromatographic data be resolved during characterization?

  • Cross-Validation : Compare data across multiple techniques (e.g., NMR, X-ray crystallography, and circular dichroism) to confirm stereochemical assignments.
  • Controlled Replicates : Repeat syntheses under identical conditions to rule out experimental variability.
  • Literature Benchmarking : Align findings with published spectra and retention times from authoritative databases (e.g., NIST Chemistry WebBook) .

Q. What methodologies are recommended for assessing the environmental impact of this compound degradation byproducts?

  • Ecotoxicity Assays : Conduct in vitro tests (e.g., algal growth inhibition, Daphnia magna mortality) to evaluate aquatic toxicity.
  • Degradation Pathways : Use LC-MS/MS to identify intermediates formed under oxidative or hydrolytic conditions.
  • Regulatory Compliance : Follow OECD guidelines for chemical safety assessments and prioritize biodegradability studies .

Properties

IUPAC Name

2-amino-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWCWYGWEVVDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20933902
Record name 2-Amino-2,3-dihydro-1H-inden-1-ol
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15028-16-7, 13575-72-9, 23337-80-6
Record name 2-Amino-2,3-dihydro-1H-inden-1-ol
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Record name 2-Aminoindan-1-ol
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Record name 2-Amino-2,3-dihydro-1H-inden-1-ol
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Record name 2-aminoindan-1-ol
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Record name rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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